

In-Depth Technical Guide to the Physicochemical Characteristics of 2,5-Diethoxyaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Diethoxyaniline**

Cat. No.: **B165579**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diethoxyaniline, an aromatic amine, serves as a significant building block in the synthesis of a variety of organic compounds. Its chemical structure, featuring a benzene ring substituted with two ethoxy groups and an amino group, imparts specific physicochemical properties that are crucial for its handling, reactivity, and application in research and development. This guide provides a comprehensive overview of the core physicochemical characteristics of **2,5-Diethoxyaniline**, complete with experimental protocols and data presented for clarity and practical use.

Physicochemical Properties

The key physicochemical properties of **2,5-Diethoxyaniline** are summarized in the tables below. These values are essential for predicting its behavior in various chemical environments and for designing synthetic routes and formulation strategies.

General Properties

Property	Value	Source
Chemical Name	2,5-Diethoxyaniline	[1] [2]
CAS Number	94-85-9	[1] [2]
Molecular Formula	C ₁₀ H ₁₅ NO ₂	[1] [2]
Molecular Weight	181.23 g/mol	[2]
Appearance	White to light yellow to light red powder/crystal	[3]

Thermal Properties

Property	Value	Source
Melting Point	85-88 °C	[2]
Boiling Point	Not available	

Note: A specific boiling point at standard pressure is not readily available in the literature.

Solubility Profile

The solubility of **2,5-Diethoxyaniline** is a critical parameter for its use in various solvent systems. While extensive quantitative data is limited, its qualitative solubility has been reported.

Solvent	Solubility	Source
Water	Qualitative data not available	
Methanol	Soluble	
Ethanol	Qualitative data not available	
Acetone	Qualitative data not available	

Note: Quantitative solubility data (e.g., in g/100 mL) for **2,5-Diethoxyaniline** in common solvents is not widely reported in the available literature.

Acidity/Basicity

Property	Value	Source
pKa	Predicted: ~4.12 (for the analogous 2,5-dimethoxyaniline)	[4]

Note: An experimentally determined pKa value for **2,5-Diethoxyaniline** is not readily available. The provided value is a prediction for the structurally similar compound, 2,5-dimethoxyaniline, and should be used as an estimation. The basicity of the amino group is influenced by the electron-donating ethoxy groups.

Spectral Data

Spectroscopic data is fundamental for the identification and characterization of **2,5-Diethoxyaniline**.

Infrared (IR) Spectroscopy

The IR spectrum of **2,5-Diethoxyaniline** exhibits characteristic absorption bands corresponding to its functional groups. A representative gas-phase IR spectrum is available through the NIST WebBook[1]. Key expected absorptions are detailed in the table below.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3500 - 3300	N-H stretch	Primary Amine
3100 - 3000	C-H stretch	Aromatic Ring
2980 - 2850	C-H stretch	Aliphatic (Ethoxy groups)
1620 - 1580	C=C stretch	Aromatic Ring
1250 - 1020	C-O stretch	Ether
1335 - 1250	C-N stretch	Aromatic Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While a fully assigned spectrum for **2,5-Diethoxyaniline** is not readily available in the searched literature, typical chemical shift regions for the protons and carbons are predictable.

¹H NMR (Proton NMR):

- Aromatic Protons: Expected to appear in the range of 6.5-7.5 ppm. The substitution pattern will lead to a specific splitting pattern.
- -NH₂ Protons: A broad singlet, typically in the range of 3.0-5.0 ppm, the exact shift is dependent on solvent and concentration.
- -OCH₂- Protons (Ethoxy): A quartet around 3.9-4.1 ppm.
- -CH₃ Protons (Ethoxy): A triplet around 1.3-1.5 ppm.

¹³C NMR (Carbon-13 NMR):

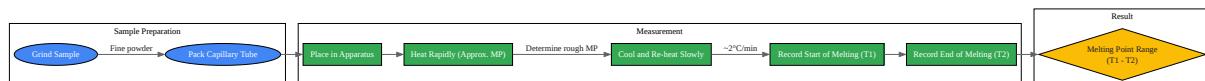
- Aromatic Carbons: Peaks are expected in the region of 110-160 ppm. Carbons attached to the oxygen of the ethoxy groups and the nitrogen of the amine group will be significantly shifted.
- -OCH₂- Carbon (Ethoxy): Expected around 60-70 ppm.
- -CH₃ Carbon (Ethoxy): Expected around 14-16 ppm.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The NIST WebBook provides a mass spectrum for **2,5-Diethoxyaniline**[\[1\]](#). The molecular ion peak [M]⁺ would be observed at m/z = 181.

UV-Visible (UV-Vis) Spectroscopy

Aromatic amines exhibit characteristic absorption bands in the UV-Vis region. For aniline, two main absorption bands are typically observed: a primary band around 230-240 nm and a secondary band (B-band) around 280-290 nm. The presence of ethoxy substituents on the


benzene ring is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima. Specific lambda max (λ_{max}) values for **2,5-Diethoxyaniline** were not found in the provided search results.

Experimental Protocols

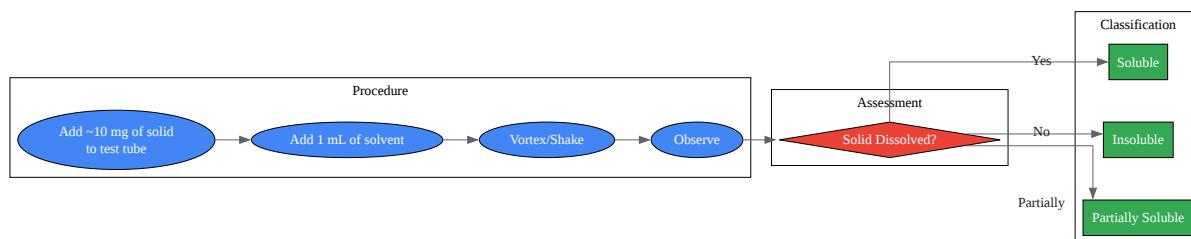
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a solid organic compound like **2,5-Diethoxyaniline**.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.


Methodology:

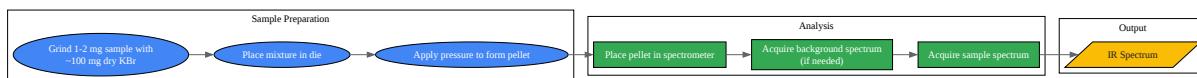
- Sample Preparation: A small amount of the dry, crystalline **2,5-Diethoxyaniline** is finely ground to a powder.
- Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

- Approximate Determination: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.
- Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2 °C/min) starting from a temperature approximately 20 °C below the approximate melting point.
- Observation: The temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Solubility Determination (Qualitative)

This protocol outlines a general method for determining the qualitative solubility of a solid in a given solvent.

[Click to download full resolution via product page](#)


Caption: Workflow for Qualitative Solubility Testing.

Methodology:

- Sample Preparation: Approximately 10-20 mg of **2,5-Diethoxyaniline** is placed into a small test tube.
- Solvent Addition: 1 mL of the desired solvent is added to the test tube.
- Mixing: The test tube is agitated (vortexed or shaken vigorously) for 1-2 minutes.
- Observation: The mixture is visually inspected to determine if the solid has completely dissolved, partially dissolved, or remained undissolved.
- Classification: The solubility is classified as "soluble," "partially soluble," or "insoluble."

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an FTIR spectrum of a solid sample using the KBr pellet method.

[Click to download full resolution via product page](#)

Caption: Workflow for FTIR Spectroscopy (KBr Pellet).

Methodology:

- Sample Preparation: 1-2 mg of **2,5-Diethoxyaniline** is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is ground to a very fine powder.
- Pellet Formation: The powdered mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.

- Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample compartment is typically acquired first. The sample spectrum is then recorded over the desired wavenumber range (e.g., 4000-400 cm^{-1}).

Conclusion

This technical guide provides a summary of the currently available physicochemical data for **2,5-Diethoxyaniline**. While key parameters such as melting point and molecular weight are well-documented, there is a notable lack of quantitative data for its pKa and solubility in various solvents. The provided experimental protocols offer standardized methods for researchers to determine these properties in their own laboratories. The spectral information, though not fully assigned, provides a basis for the identification and characterization of this compound. Further research to quantify the solubility and experimentally determine the pKa would be of significant value to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Diethoxyaniline [webbook.nist.gov]
- 2. 2,5-二乙氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 2,5-Dimethoxyaniline | 102-56-7 [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical Characteristics of 2,5-Diethoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165579#physicochemical-characteristics-of-2-5-diethoxyaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com